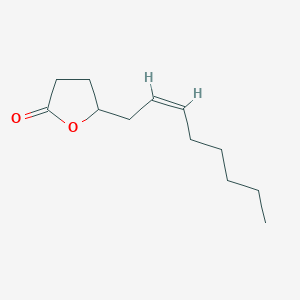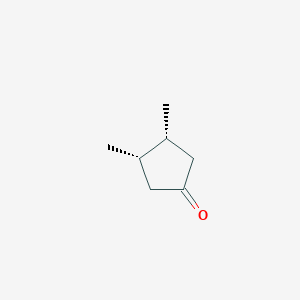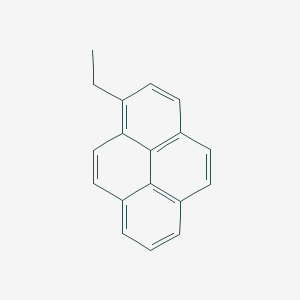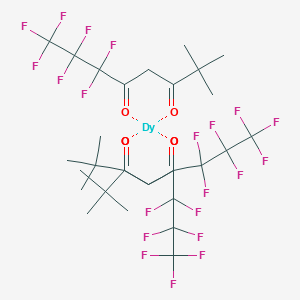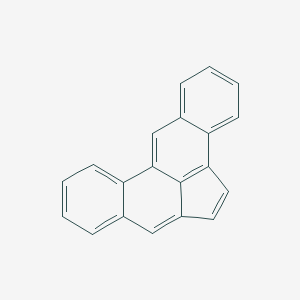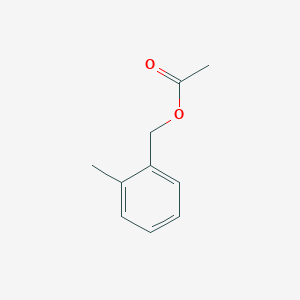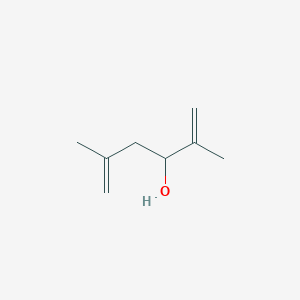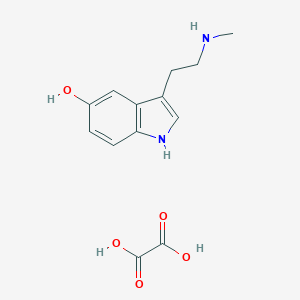
9,10-Dioxoanthracene-1-diazonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dioxoanthracene-1-diazonium chloride is a chemical compound that is widely used in scientific research due to its unique properties. This compound is a diazonium salt that is highly reactive and can be easily synthesized in the laboratory.
Mechanism of Action
The mechanism of action of 9,10-Dioxoanthracene-1-diazonium chloride is based on its diazonium functionality. This compound can undergo nucleophilic substitution reactions with a variety of nucleophiles, including amines, thiols, and phenols. This reactivity makes it a valuable tool in organic synthesis and biochemical research.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 9,10-Dioxoanthracene-1-diazonium chloride are largely dependent on the specific reaction that it undergoes. For example, when reacted with amines, it can form azo compounds that have potential applications in the development of anticancer agents. However, it is important to note that the toxicity of these compounds is still being studied.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 9,10-Dioxoanthracene-1-diazonium chloride in laboratory experiments is its high reactivity. This allows for efficient and selective reactions with a variety of nucleophiles. Additionally, its simple synthesis method makes it readily available for use in most organic chemistry laboratories.
However, there are also limitations to using this compound. Due to its high reactivity, it can be difficult to control the reaction and avoid unwanted side products. Additionally, the toxicity of the resulting compounds is still being studied, which may limit its use in certain applications.
Future Directions
There are several future directions for research involving 9,10-Dioxoanthracene-1-diazonium chloride. One area of interest is the development of new azo compounds for use as anticancer agents. Additionally, there is potential for the use of this compound in the development of new materials, such as conductive polymers and dyes. Finally, further studies on the toxicity and environmental impact of this compound are needed to ensure safe handling and disposal practices.
Conclusion:
In conclusion, 9,10-Dioxoanthracene-1-diazonium chloride is a valuable tool in scientific research due to its high reactivity and unique properties. Its synthesis method is relatively simple, and it has a wide range of applications in organic synthesis and biochemical research. While there are limitations to its use, there are also numerous future directions for research involving this compound.
Synthesis Methods
The synthesis of 9,10-Dioxoanthracene-1-diazonium chloride involves the reaction of 9,10-dioxoanthracene with sodium nitrite in hydrochloric acid. The resulting diazonium salt can be isolated by precipitation with sodium chloride. This method is relatively simple and can be performed in most organic chemistry laboratories.
Scientific Research Applications
9,10-Dioxoanthracene-1-diazonium chloride has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis, where it can be used to introduce functional groups onto aromatic compounds. Additionally, it is used in the preparation of azo dyes and as a coupling agent in the synthesis of polyanilines.
properties
CAS RN |
16048-37-6 |
|---|---|
Product Name |
9,10-Dioxoanthracene-1-diazonium chloride |
Molecular Formula |
C14H7ClN2O2 |
Molecular Weight |
270.67 g/mol |
IUPAC Name |
9,10-dioxoanthracene-1-diazonium;chloride |
InChI |
InChI=1S/C14H7N2O2.ClH/c15-16-11-7-3-6-10-12(11)14(18)9-5-2-1-4-8(9)13(10)17;/h1-7H;1H/q+1;/p-1 |
InChI Key |
QAJMZRMIUJJTBN-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)[N+]#N.[Cl-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)[N+]#N.[Cl-] |
Other CAS RN |
16048-37-6 |
synonyms |
9,10-dioxoanthracene-1-diazonium chloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




